molecular formula C9H8N2O2 B1324266 methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 849067-96-5

methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B1324266
CAS No.: 849067-96-5
M. Wt: 176.17 g/mol
InChI Key: HUOFVBYYMPMLBQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with various enzymes and proteins, including FGFR1, FGFR2, FGFR3, and FGFR4. These interactions are crucial as they inhibit the FGFR signaling pathway, which is involved in cell proliferation, differentiation, and survival. The compound’s ability to bind to the active site of FGFRs and inhibit their activity makes it a potential candidate for cancer therapy .

Cellular Effects

This compound has been shown to affect various types of cells, particularly cancer cells. It influences cell function by inhibiting cell proliferation and inducing apoptosis. The compound affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival. Additionally, it impacts gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways such as RAS-MEK-ERK and PI3K-Akt. The compound also induces changes in gene expression, promoting apoptosis and inhibiting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it may cause adverse effects such as weight loss and organ toxicity. The threshold for these effects varies depending on the animal model used and the duration of exposure .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to accumulate in tissues with high FGFR expression, such as tumors. Its localization and accumulation are influenced by factors such as tissue permeability and the presence of efflux transporters .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on FGFRs. The compound may also be found in other subcellular compartments, depending on its interactions with specific targeting signals or post-translational modifications. Its activity and function are influenced by its subcellular localization, as it needs to be in proximity to FGFRs to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science.

Properties

IUPAC Name

methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)11-5-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOFVBYYMPMLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628563
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849067-96-5
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester (531, 0.950 g, 2.9 mmol) in tetrahydrofuran (20.0 mL) was added tetrabutyl-ammonium fluoride, trihydrate (1.20 g, 3.8 mmol). The reaction was stirred at room temperature for 10 minutes. The reaction was concentrated and purified with silica gel column chromatography eluting with 4% methanol in methylene chloride to give the compound as a white solid (532, 300 mg, 60%). MS (ESI) [M+H+]+=177.2.
Name
1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
trihydrate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A suspension of 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester (5.4 g, 16 mmol) in MeOH (100 mL) with NaOMe in MeOH (20 mL, 25% wt., excess) was heated at 65° C. for 1 hour. The resulting material was concentrated from MeOH, diluted with H2O (100 mL), and pH adjusted to 6 with 1N HCl. The aqueous solution was partitioned with EtOAc (100 mL) and the organic extraction was dried over Na2SO4 and dried in vacuo. The residue was purified with flash chromatography over silica gel in an elution from 99:1 CH2Cl2:MeOH to 92:8 CH2Cl2:MeOH. Yield 1.8 g, beige powder.
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 6-acetylamino-5-trimethylsilanylethynyl-nicotinic acid methyl ester (24.4 mmol theoretical from previous step) in tetrahydrofuran (15 mL) was added tetrabutylammonium fluoride (1 M solution in tetrahydrofuran, 100 mL, 100 mmol) at 25° C. The mixture was heated at reflux at 80° C. for 2 h and then cooled to 25° C. The resulting mixture was extracted with ethyl acetate, washed with brine and dried over sodium sulfate. The solvent was evaporated in vacuo to afford 1H-pyrrolo[2,3-b]pyridin-5-carboxylic acid methyl ester (3.4 g, 79% over two steps) as a light yellow solid: 1H NMR (400 MHz, CDCl3) δ ppm 4.01 (s, 3H), 6.71 (d, J=3.6 Hz, 1H), 7.53 (d, J=3.6 Hz, 1H), 8.77 (s, 1H), 9.04 (s, 1H).
Name
6-acetylamino-5-trimethylsilanylethynyl-nicotinic acid methyl ester
Quantity
24.4 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Customer
Q & A

Q1: Can you elaborate on the in vivo efficacy of compound 36b and its impact on pulmonary fibrosis?

A2: Compound 36b demonstrated promising efficacy in a bleomycin-induced fibrosis mouse model. [] Bleomycin is a chemotherapeutic agent known to induce lung injury and subsequent fibrosis, mimicking key aspects of human pulmonary fibrosis.

  • Improved Body Weight: Mice treated with 36b showed less weight loss compared to the untreated group, suggesting a protective effect against bleomycin-induced wasting. []
  • Reduced Collagen Deposition: A hallmark of pulmonary fibrosis is the excessive accumulation of collagen in lung tissues, leading to stiffness and impaired function. Compound 36b significantly reduced collagen deposition in the lungs of treated mice, indicating its potential to halt or reverse the fibrotic process. []
  • Favorable Safety Profile: Importantly, these therapeutic benefits were observed without significant side effects, highlighting the potential of 36b as a safe and effective treatment option. []

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